molecular formula C11H10N2O3S B3071917 Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate CAS No. 1015606-46-8

Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate

Cat. No. B3071917
CAS RN: 1015606-46-8
M. Wt: 250.28 g/mol
InChI Key: DLYQALZLKRHUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate” is a chemical compound with the empirical formula C7H10N2O2S and a molecular weight of 186.23 . It is a solid substance . The SMILES string for this compound is NC1=NC(CCC(OC)=O)=CS1 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate” is represented by the InChI string 1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) .


Physical And Chemical Properties Analysis

“Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate” is a solid substance . It has a molecular weight of 186.23 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . The precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

As for future directions, more research is needed to fully understand the potential applications of “Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate”. Thiazole derivatives have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, further exploration of the properties and potential uses of this compound could be beneficial.

properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-10(15)6-2-3-9(14)7(4-6)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQALZLKRHUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-amino-1,3-thiazol-4-yl)-4-hydroxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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